N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide
Description
N-[4-(1,3-Benzoxazol-2-yloxy)phenyl]acetamide is a heterocyclic organic compound featuring a benzoxazole core linked to an acetamide group via a phenyl ring. Benzoxazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The compound’s unique structure—combining a benzoxazole moiety (a fused benzene and oxazole ring) with a para-substituted acetamide group—confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIJAKHLDNKCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide typically involves the reaction of 4-hydroxyaniline with 2-chlorobenzoxazole under basic conditions to form the intermediate 4-(1,3-benzoxazol-2-yloxy)aniline. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of 4-(1,3-benzoxazol-2-yloxy)aniline.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazole Derivatives
Table 1: Comparison of Key Benzoxazole-Based Acetamides
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide | tert-Butylphenoxy group, methyl substituent | Enhanced lipophilicity due to tert-butyl group | Potential anticancer and antimicrobial activity |
| N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide | Methoxy group, dimethylbenzoxazole | Improved solubility from methoxy substitution | Antifungal applications |
| N-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide | Benzothiazole core (sulfur instead of oxygen) | Higher electron-withdrawing capacity | Stronger antimicrobial activity |
Key Insights :
- The benzoxazole oxygen in N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide offers moderate electron-donating effects compared to sulfur in benzothiazole analogues, influencing binding to enzymatic targets .
- Substituents like tert-butyl or methoxy groups alter lipophilicity and solubility, impacting bioavailability .
Comparison with Other Heterocyclic Acetamides
Table 2: Heterocyclic Acetamides with Varying Core Structures
| Compound Name | Core Structure | Functional Groups | Notable Properties |
|---|---|---|---|
| N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide | Benzimidazole (two nitrogen atoms) | Acetamide, unsubstituted phenyl | Moderate anticancer activity; weaker antimicrobial effects |
| N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide | Benzothiazole, chloro substituent | Chlorine at position 4 | Enhanced antifungal activity |
| N-[4-(2-Chloropropanoyl)phenyl]acetamide | Chloropropanoyl side chain | Electrophilic chloropropanoyl group | Anticonvulsant and cytotoxic activity |
Key Insights :
- Benzimidazole derivatives (e.g., N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide) exhibit reduced antimicrobial potency compared to benzoxazole analogues, likely due to differences in hydrogen-bonding capacity .
- Chlorine or sulfur substitutions (e.g., in benzothiazoles) increase electrophilicity, enhancing interactions with biological targets like DNA or enzymes .
Table 3: Impact of Substituents on Acetamide Derivatives
Key Insights :
- Nitro groups (e.g., in nitropyridine derivatives) introduce redox-active properties, useful in prodrug design .
Biological Activity
N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its analgesic, antimicrobial, and antitumor properties, supported by relevant research findings and data tables.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-(1,3-benzoxazol-2-yloxy)aniline with acetic anhydride or chloroacetyl derivatives. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds.
2.1 Analgesic Activity
Research has demonstrated that derivatives of acetamide exhibit significant analgesic properties. In a study evaluating various N-substituted acetamides, compounds similar to this compound were tested using the Eddy's hot plate method on rats. The results indicated that certain derivatives showed comparable or enhanced analgesic effects relative to standard analgesics like diclofenac .
| Compound | Analgesic Activity (Eddy's Hot Plate Test) | Reference |
|---|---|---|
| 5cb | Effective compared to diclofenac | |
| 5cc | Most effective among tested compounds |
2.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial efficacy against various pathogens. A study reported that benzoxazole derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected compounds are summarized below:
2.3 Antitumor Activity
Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on cancer cell lines. This compound has shown potential in inhibiting the growth of various cancer cells, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The following table summarizes findings from relevant studies:
The mechanisms underlying the biological activities of this compound are still being elucidated. For analgesic activity, it is hypothesized that these compounds may modulate nociceptive pathways via cyclooxygenase inhibition or other related mechanisms . For antimicrobial effects, the disruption of bacterial cell wall synthesis and interference with metabolic pathways have been suggested as potential mechanisms .
Case Study 1: Analgesic Efficacy in Animal Models
A comparative study involving several acetamide derivatives was conducted to assess their analgesic efficacy in rat models. The results indicated that certain derivatives exhibited a significant reduction in pain response compared to control groups treated with placebo or standard analgesics .
Case Study 2: Cytotoxicity in Cancer Research
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of benzoxazole derivatives. The results indicated selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a potential therapeutic window for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
